molecular formula C14H17N3O4S B11055362 [4-Amino-2-(methylamino)-1,3-thiazol-5-yl](3,4,5-trimethoxyphenyl)methanone

[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11055362
M. Wt: 323.37 g/mol
InChI Key: FFWMQCDEYIWMRX-UHFFFAOYSA-N
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Description

4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is a complex organic compound featuring a thiazole ring and a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its anti-cancer properties, particularly in inhibiting tubulin polymerization and targeting specific proteins like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR) . Additionally, it has demonstrated anti-fungal, anti-bacterial, and anti-viral activities .

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone involves its interaction with molecular targets such as tubulin, Hsp90, and TrxR. By binding to these targets, the compound can inhibit their functions, leading to anti-cancer effects. The trimethoxyphenyl group plays a crucial role in fitting into the binding sites of these proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C14H17N3O4S/c1-16-14-17-13(15)12(22-14)10(18)7-5-8(19-2)11(21-4)9(6-7)20-3/h5-6H,15H2,1-4H3,(H,16,17)

InChI Key

FFWMQCDEYIWMRX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(S1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)N

Origin of Product

United States

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